molecular formula C17H12N2O2S B3268231 (2Z)-3-(furan-2-yl)-2-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile CAS No. 476675-06-6

(2Z)-3-(furan-2-yl)-2-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile

Cat. No. B3268231
CAS RN: 476675-06-6
M. Wt: 308.4 g/mol
InChI Key: MHNSHLAYZAPPSN-LCYFTJDESA-N
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Description

(2Z)-3-(furan-2-yl)-2-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as Furan-2-yl-4-(3-methoxyphenyl)-2-thiazolyl-2-propenenitrile or FMTPN. It is a yellow solid that is soluble in organic solvents and has a molecular weight of 341.4 g/mol.

Mechanism of Action

The mechanism of action of (2Z)-3-(furan-2-yl)-2-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile is not fully understood. However, it is believed that the compound interacts with metal ions through coordination bonds, leading to changes in its fluorescence properties. This interaction can be used to detect the presence of metal ions in various samples.
Biochemical and Physiological Effects
There is limited research on the biochemical and physiological effects of this compound. However, studies have shown that the compound is non-toxic and does not exhibit any significant cytotoxicity towards human cell lines. This makes it a safe and viable option for use in various applications.

Advantages and Limitations for Lab Experiments

One of the main advantages of (2Z)-3-(furan-2-yl)-2-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile is its high selectivity and sensitivity towards metal ions. This makes it a promising candidate for use in diagnostic and analytical applications. However, one of the limitations of the compound is its relatively low stability, which may affect its performance in certain applications.

Future Directions

There are several future directions for research on (2Z)-3-(furan-2-yl)-2-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile. One area of interest is the development of new synthesis methods that can improve the yield and stability of the compound. Another area of research is the exploration of its potential applications in other fields, such as drug delivery and imaging. Additionally, further studies are needed to fully understand the mechanism of action of the compound and its potential effects on biological systems.
In conclusion, this compound is a promising compound that has gained significant attention in scientific research. Its potential applications in various fields make it a valuable candidate for further study and development.

Scientific Research Applications

(2Z)-3-(furan-2-yl)-2-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile has been studied extensively for its potential applications in various fields of scientific research. One of the main areas of interest is its use as a fluorescent probe for the detection of metal ions such as copper and iron. This compound has been shown to exhibit high selectivity and sensitivity towards these metal ions, making it a promising candidate for use in diagnostic and analytical applications.

properties

IUPAC Name

(Z)-3-(furan-2-yl)-2-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N2O2S/c1-20-14-5-2-4-12(8-14)16-11-22-17(19-16)13(10-18)9-15-6-3-7-21-15/h2-9,11H,1H3/b13-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHNSHLAYZAPPSN-LCYFTJDESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=CSC(=N2)C(=CC3=CC=CO3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1)C2=CSC(=N2)/C(=C\C3=CC=CO3)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(2Z)-3-(furan-2-yl)-2-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile
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(2Z)-3-(furan-2-yl)-2-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile
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(2Z)-3-(furan-2-yl)-2-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile
Reactant of Route 4
(2Z)-3-(furan-2-yl)-2-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile
Reactant of Route 5
(2Z)-3-(furan-2-yl)-2-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile
Reactant of Route 6
(2Z)-3-(furan-2-yl)-2-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile

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